Structural Elucidation of 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline: A Multi-Modal Spectroscopic Approach
Structural Elucidation of 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline: A Multi-Modal Spectroscopic Approach
Topic: Structural Elucidation and Characterization of 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline Content Type: Technical Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.[1]
Executive Summary & Chemical Context
In the development of kinase inhibitors and GPCR ligands, the N-benzyl aniline scaffold is a privileged pharmacophore.[1] The specific congener 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline (referred to herein as Target Compound 1 ) presents a unique analytical challenge due to the high symmetry of the aniline ring and the potential for regio-isomerism in the pyridine moiety.[1]
This guide details a rigorous, self-validating workflow for the structural confirmation of Target Compound 1 . Unlike standard certificates of analysis, this protocol emphasizes the causality of spectral features—linking specific atomic environments to their diagnostic signals to rule out common synthetic impurities such as bis-alkylated byproducts or positional isomers (e.g., 2,4-dimethyl or pyridin-3-yl analogs).[1]
Chemical Identity[1][2][3][4][5][6]
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IUPAC Name: N-[(pyridin-4-yl)methyl]-3,5-dimethylaniline[1]
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Molecular Formula: C₁₄H₁₆N₂[1]
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Exact Mass: 212.1313 Da[1]
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Key Structural Features:
Synthetic Origin & Impurity Profiling
To elucidate the structure effectively, one must understand the genesis of the molecule. The most robust synthesis is the Reductive Amination of 3,5-dimethylaniline with pyridine-4-carboxaldehyde.[1]
Understanding this pathway highlights the critical impurities we must prove are absent:
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Bis-alkylation: Tertiary amine formation (two pyridine groups).[1]
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Imine Intermediate: Incomplete reduction.
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Regio-isomers: Contamination from 2,4-dimethylaniline or pyridine-3-carboxaldehyde in starting materials.[1]
Figure 1: Synthetic pathway and potential impurity generation.[1][2][3][4] Structural elucidation must differentiate the Target Compound from the Bis-alkylated impurity.
Mass Spectrometry: Molecular Weight & Fragmentation
Objective: Confirm molecular formula and analyze fragmentation to verify the linker stability.
Protocol: High-Resolution Electrospray Ionization (HR-ESI-MS)
Diagnostic Analysis[1]
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Molecular Ion: Expect
.[1]-
Validation: An observed mass error < 5 ppm confirms the formula C₁₄H₁₆N₂.[1]
-
-
Fragmentation Pattern (MS/MS):
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m/z 120/121: Characteristic of the 3,5-dimethylaniline fragment (loss of the picolyl group).[1]
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m/z 92/93: Characteristic of the pyridin-4-ylmethyl cation (picolyl cleavage).
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Absence of m/z 106: A strong signal at 106 would suggest a loss of a methyl group, which is unlikely in this scaffold, serving as a negative control.[1]
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NMR Spectroscopy: The Structural Fingerprint
Objective: Unambiguously assign regio-chemistry using 1H, 13C, and 2D NMR. Solvent Choice: DMSO-d₆ is preferred over CDCl₃ to ensure sharp resolution of the N-H proton and prevent aggregation of the polar pyridine ring.[1]
Proton (1H) NMR Assignment Logic
The symmetry of the molecule is the primary validation tool.
| Moiety | Proton Env.[1][5][2][6][7][8] | Multiplicity | Shift (δ ppm) | Integration | Mechanistic Explanation |
| Pyridine | H-2', H-6' | Doublet ( | 8.45 - 8.55 | 2H | Deshielded by adjacent Nitrogen.[1] |
| Pyridine | H-3', H-5' | Doublet ( | 7.30 - 7.40 | 2H | AA'BB' system characteristic of 4-substitution.[1] |
| Aniline | H-4 | Singlet | 6.20 - 6.25 | 1H | Located between two methyls; shielded.[1] |
| Aniline | H-2, H-6 | Singlet (or broad s) | 6.10 - 6.15 | 2H | Critical Proof: Equivalence proves 3,5-substitution. 2,4-subst would show splitting.[1] |
| Linker | N-H | Triplet (broad) | 6.00 - 6.50 | 1H | Couples to CH₂ linker.[1] |
| Linker | CH₂ | Doublet | 4.30 - 4.40 | 2H | Couples to NH.[1] Becomes singlet on D₂O shake.[1] |
| Methyls | -CH₃ | Singlet | 2.15 - 2.20 | 6H | Integration of 6H vs 3H aromatic confirms dimethyl.[1] |
Carbon (13C) NMR Validation
Due to symmetry, the number of carbon signals will be less than the formula count (14 carbons).[1]
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Expected Signals: 10 distinct peaks.[1]
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Validation: Observation of exactly 10 peaks rules out asymmetric isomers (like 2,4-dimethyl or 3,4-dimethyl), which would break symmetry and display more peaks.
2D NMR: Connectivity & Self-Validation
To prove the structure is not a mixture of isomers, we employ HMBC (Heteronuclear Multiple Bond Correlation).[1]
HMBC Workflow
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Experiment: 1H-13C Long-range correlation.
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Critical Correlation 1 (The Link): The methylene protons (~4.35 ppm) must show correlations to:
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Critical Correlation 2 (The Methyls): The methyl protons (~2.2 ppm) must correlate to:
Figure 2: HMBC Correlations required to confirm the linkage between the pyridine and aniline rings.
Experimental Protocol: Isolation & Characterization
Note: Ensure all work is performed in a fume hood using standard PPE.
Step 1: Sample Preparation for Analysis
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Isolation: If the compound is an oil (common for free bases), dissolve 20 mg in 0.5 mL DMSO-d₆ .[1]
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Filtration: Pass through a 0.2 µm PTFE syringe filter to remove inorganic salts (e.g., sodium borate residues) that cause line broadening.[1]
-
D₂O Shake (Optional): Run a standard 1H NMR. Then, add 1 drop of D₂O and re-run.[1]
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Result: The NH triplet at ~6.0 ppm should disappear, and the CH₂ doublet at ~4.35 ppm should collapse to a sharp singlet. This confirms the secondary amine structure.[1]
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Step 2: HPLC Purity Check
Before final spectral averaging, verify purity to ensure no bis-alkylated impurity (which would be more hydrophobic) is present.[1]
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).[1]
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Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA).[1]
-
Gradient: 5% B to 95% B over 10 min.
-
Target: Single peak at 254 nm. Bis-alkylated impurity will elute later (higher logP).[1]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[1] (Standard text for NMR interpretation of aromatic substitution patterns). [1]
-
Abdel-Magid, A. F., et al. (1996).[1][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.[1] (Authoritative source on the synthesis mechanism and impurity profiles). [1]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Reference for 13C NMR shifts of pyridine and aniline derivatives). [1]
-
McLafferty, F. W., & Turecek, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Source for benzylic/tropylium fragmentation mechanisms).[1][10]
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